molecular formula C12H12N4S B7766298 5-propyl-[1,2,4]triazino[5,6-b]indole-3-thiol

5-propyl-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B7766298
M. Wt: 244.32 g/mol
InChI Key: VKBHDEMYBUCXJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation methods for compound “5-propyl-[1,2,4]triazino[5,6-b]indole-3-thiol” involve synthetic routes and reaction conditions that are specific to the production of apolipoprotein A-I. Industrial production methods typically involve recombinant DNA technology to produce apolipoprotein A-I in bacterial or yeast systems. The protein is then purified through various chromatographic techniques to ensure high purity and functionality.

Chemical Reactions Analysis

Compound “5-propyl-[1,2,4]triazino[5,6-b]indole-3-thiol” undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Compound “5-propyl-[1,2,4]triazino[5,6-b]indole-3-thiol” has several scientific research applications:

    Chemistry: It is used to study the structure and function of apolipoproteins and their role in lipid metabolism.

    Biology: It is used to investigate the genetic and molecular basis of hypoalphalipoproteinemia and related disorders.

    Medicine: It is used in the development of therapeutic strategies for treating lipid disorders and cardiovascular diseases.

    Industry: It is used in the production of diagnostic kits and assays for measuring apolipoprotein levels in clinical samples.

Mechanism of Action

The mechanism of action of compound “5-propyl-[1,2,4]triazino[5,6-b]indole-3-thiol” involves the inhibition of apolipoprotein A-I production, leading to decreased levels of high-density lipoprotein cholesterol. This results in impaired reverse cholesterol transport and increased risk of atherosclerosis. The molecular targets and pathways involved include the apolipoprotein A-I gene and its regulatory elements.

Comparison with Similar Compounds

Compound “5-propyl-[1,2,4]triazino[5,6-b]indole-3-thiol” can be compared with other similar compounds, such as:

    Primary hypoalphalipoproteinemia-1: This condition is caused by mutations in different genes and has a different clinical presentation.

    Fish-eye disease: This condition also involves low levels of high-density lipoprotein cholesterol but is caused by mutations in the lecithin-cholesterol acyltransferase gene.

The uniqueness of compound “this compound” lies in its specific genetic cause and the resulting biochemical and clinical features.

Properties

IUPAC Name

5-propyl-[1,2,4]triazino[5,6-b]indole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S/c1-2-7-16-9-6-4-3-5-8(9)10-11(16)13-12(17)15-14-10/h3-6H,2,7H2,1H3,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBHDEMYBUCXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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